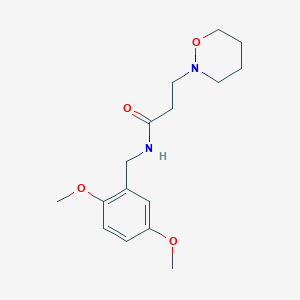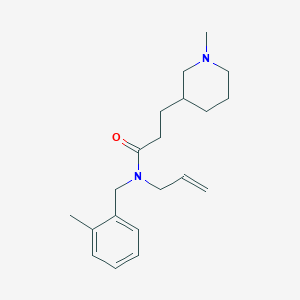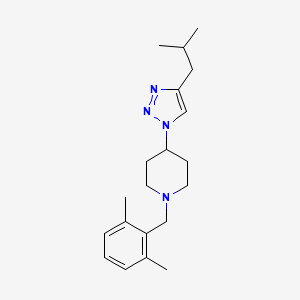
N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide, also known as DOB-AM, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. DOB-AM is a derivative of the psychedelic drug DOB, which is known for its hallucinogenic effects. However, DOB-AM has been modified to eliminate its psychoactive effects, making it a useful tool for studying the brain and its functions.
Mechanism of Action
N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide acts as an agonist at TAAR1, which activates a signaling pathway that leads to the release of dopamine and other neurotransmitters in the brain. This activation of TAAR1 has been shown to have a variety of effects on the brain, including increasing locomotor activity, reducing anxiety-like behavior, and enhancing cognitive function.
Biochemical and Physiological Effects
N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide has been found to have a variety of biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine and other neurotransmitters, as well as modulating the activity of other neurotransmitter systems, including serotonin and glutamate. These effects have been linked to changes in behavior, including increased locomotor activity, reduced anxiety-like behavior, and enhanced cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide in scientific research is that it has been modified to eliminate its psychoactive effects, making it a useful tool for studying the brain and its functions without confounding factors such as altered perception or mood. However, one limitation of using N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide is that it is a relatively new compound, and its effects on the brain and body are still being studied. Additionally, as with any research tool, it is important to use N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide in a responsible and ethical manner, and to take appropriate safety precautions when handling the compound.
Future Directions
There are a number of potential future directions for research on N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide. One area of interest is in understanding the role of TAAR1 in the brain and its potential as a target for therapeutic interventions. Another potential direction is in using N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide to study the effects of neurotransmitter systems on behavior and cognition, and how these effects may be modulated by other factors such as stress or drug exposure. Finally, there may be potential applications for N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide in the development of new drugs or treatments for neurological and psychiatric disorders.
Synthesis Methods
N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide can be synthesized by reacting 2,5-dimethoxybenzaldehyde with ethylamine to form the intermediate 2,5-dimethoxybenzylamine. This intermediate is then reacted with 2-(bromomethyl)-2-methyl-1,3-dioxolane to form the oxazinane ring. Finally, the amide group is introduced using propionyl chloride to form N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide.
Scientific Research Applications
N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide has been used in scientific research to study the brain and its functions. It has been found to be a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain. TAAR1 has been implicated in a variety of physiological processes, including mood regulation, reward processing, and locomotor activity.
properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-20-14-5-6-15(21-2)13(11-14)12-17-16(19)7-9-18-8-3-4-10-22-18/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTGVZYWANKAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)CCN2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dimethylphenoxy)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}propanamide](/img/structure/B5902881.png)

![3-(2-{(2-hydroxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5902901.png)
![4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one](/img/structure/B5902908.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-methyl-1H-imidazol-2-yl)butan-1-amine](/img/structure/B5902917.png)
![1-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B5902933.png)
![N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine](/img/structure/B5902947.png)
![1-(2-amino-2-oxoethyl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902951.png)
![2-(3-{[(4-fluorobenzyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5902957.png)

![1-{3-[4-(4-methoxybutyl)piperazin-1-yl]-3-oxopropyl}-2-methyl-1H-indole](/img/structure/B5902976.png)
![2-(1-adamantyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]acetamide](/img/structure/B5902982.png)
![3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B5902985.png)
![2-chloro-3-({(2-hydroxyethyl)[4-(methylthio)benzyl]amino}methyl)-6-methoxyphenol](/img/structure/B5902990.png)